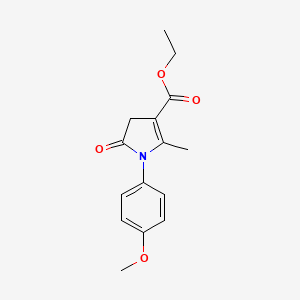
4-(2,4-dimethylbenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethylbenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is part of a larger family of heterocyclic compounds, oxazolones, which are of significant interest in synthetic and medicinal chemistry due to their potential applications in photonics, electronics, and as nonlinear optical (NLO) materials. Their importance stems from their extensively delocalized π-electron distribution, contributing to large nonlinearity, which is crucial for applications in photonics and electronics (Murthy et al., 2010).
Synthesis Analysis
The synthesis of 4-substituted benzylidene-2-phenyl oxazol-5-ones involves both conventional and microwave-assisted synthesis methods. These compounds are characterized by techniques such as gas chromatography-mass spectrometry (GCMS), Fourier-transform nuclear magnetic resonance (FT-NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy, highlighting the versatility and efficiency of these synthetic approaches (Murthy et al., 2010).
Molecular Structure Analysis
Research on similar oxazolone derivatives, such as the photochemical synthesis and thermal dimerization of 4-phenyl-3-oxazolin-5-ones, provides insights into their molecular structures. These studies often involve X-ray crystallography and NMR spectroscopy to elucidate the crystal and molecular structures, offering a deeper understanding of the spatial arrangement and electronic properties of these compounds (Gakis et al., 1976).
Chemical Reactions and Properties
The chemical reactivity of oxazolone derivatives includes interactions with various nucleophiles and the ability to undergo ring-opening reactions, leading to the synthesis of diverse functionalized oxazoles. These reactions are facilitated by conditions such as the presence of silver carbonate, demonstrating the compounds' versatility as templates for synthesizing a wide range of heterocyclic scaffolds (Misra & Ila, 2010).
Physical Properties Analysis
The study of the nonlinear optical properties of these oxazolones, particularly through Z-scan techniques, reveals their potential for application in photonics. These properties are attributed to the compounds' large nonlinearity, which is essential for their function in optical devices (Murthy et al., 2010).
Chemical Properties Analysis
The photophysical properties of oxazolone dyes, including solvatochromism and dipole moment changes upon excitation, are crucial for understanding their reactivity and interaction with biological systems. These properties, studied through experimental and computational methods, underscore the importance of solvent effects and electron density redistribution in determining the compounds' behavior and potential applications (Krawczyk et al., 2020).
Propiedades
IUPAC Name |
(4E)-4-[(2,4-dimethylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-12-8-9-15(13(2)10-12)11-16-18(20)21-17(19-16)14-6-4-3-5-7-14/h3-11H,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKYLRIRKRUDC-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-(diethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5612537.png)
![1-(4-fluoro-3-methoxybenzyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5612544.png)
![2-chloro-5-[5-(2,2-dicyanovinyl)-2-furyl]benzoic acid](/img/structure/B5612554.png)
![9-(3-hydroxy-2-methylbenzoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5612555.png)

![N-{2-[4-(4-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}urea](/img/structure/B5612573.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5612579.png)

![methyl 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5612593.png)
![1-isopropyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5612602.png)
![4,6-dichloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5612609.png)
![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5612625.png)
![5-nitro-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]pyridine](/img/structure/B5612627.png)
![3-fluoro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5612635.png)